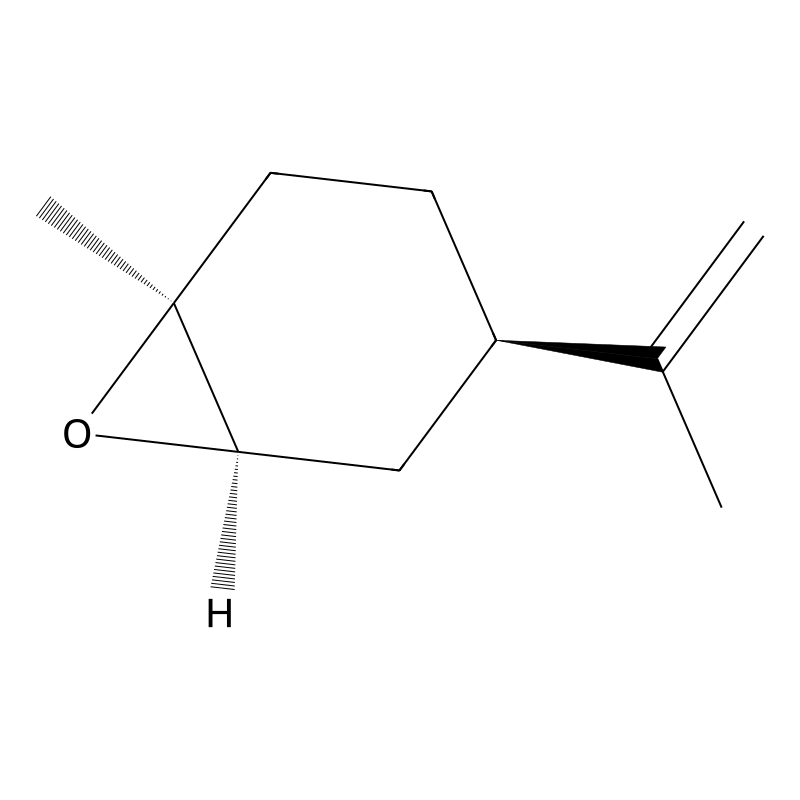

(+)-trans-Limonene oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

(+)-trans-Limonene oxide (CAS 6909-30-4) is a bio-based, chiral, cyclic terpene epoxide derived from the epoxidation of (+)-limonene. As a rigid, stereodefined building block, it is primarily procured for ring-opening copolymerization (ROCOP) with carbon dioxide to produce sustainable polycarbonates, and as a highly specific electrophile in asymmetric synthesis. Physically, it is a combustible liquid with a density of approximately 0.93 g/mL and a flash point of 65 °C. In industrial and advanced laboratory settings, the procurement of the pure trans-diastereomer is critical, as the spatial orientation of the methyl group relative to the isopropenyl group fundamentally dictates its reactivity profile, catalyst compatibility, and the thermomechanical properties of downstream polymers .

Research Fit

Procuring a generic cis/trans limonene oxide mixture as a cost-saving measure routinely fails in stereoselective polymerizations and chiral syntheses due to orthogonal diastereomeric reactivities. The cis- and trans-isomers exhibit drastically different transition state stabilities during nucleophilic attack and ring-opening events. For instance, in the synthesis of poly(limonene carbonate), standard β-diiminate zinc catalysts are highly selective for the trans-isomer; introducing a cis/trans mixture halts polymerization kinetics, leaves the cis-monomer unreacted, and disrupts the regioregularity of the polymer chain [1]. Conversely, in the synthesis of chiral β-amino alcohols, secondary amines selectively open the trans-epoxide while leaving the cis-epoxide unreacted, meaning a mixed precursor yields only half the theoretical product and requires complex downstream chromatographic separations[2].

Substitution Risk

References

- [1] Byrne, C. M., Allen, S. D., Lobkovsky, E. B., & Coates, G. W. 'Alternating Copolymerization of Limonene Oxide and Carbon Dioxide.' Journal of the American Chemical Society, 2004, 126(37), 11404-11405.

- [2] Chrisman, W., et al. 'A simple and convenient synthesis of β-amino alcohol chiral auxiliaries based on limonene oxide.' Tetrahedron Letters, 2001, 42(34), 5805-5807.

Catalyst Selectivity in CO2 Copolymerization

During the alternating copolymerization of limonene oxide and CO2 to form poly(limonene carbonate) (PLimC), the stereochemistry of the epoxide is the primary determinant of monomer conversion. Using β-diiminate zinc acetate catalysts at 100 psi CO2 and 25 °C, the catalyst exhibits near-exclusive selectivity for (+)-trans-limonene oxide, producing a regioregular polycarbonate with >99% carbonate linkages [1]. In contrast, the cis-isomer is essentially unreactive under these optimized conditions, meaning the use of a racemic or diastereomeric mixture results in wasted monomer and altered polymer molecular weights [1].

| Evidence Dimension | Polymerization selectivity and carbonate linkage yield |

| Target Compound Data | (+)-trans-limonene oxide: High conversion, >99% carbonate linkages |

| Comparator Or Baseline | cis-limonene oxide: Unreactive under identical catalytic conditions |

| Quantified Difference | Near-exclusive trans-selectivity; >99% vs negligible conversion |

| Conditions | 100 psi CO2, 25 °C, β-diiminate zinc acetate catalyst |

Buyers manufacturing bio-based polycarbonates must procure the pure trans-isomer to ensure catalyst compatibility and achieve high-molecular-weight, regioregular thermoplastics.

Orthogonal Reactivity in Nucleophilic Aminolysis

In the synthesis of β-amino alcohol chiral auxiliaries, (+)-trans-limonene oxide demonstrates highly selective reactivity toward secondary nucleophilic amines (such as pyrrolidine, piperidine, or (R)-N-methyl-(α-methyl-benzyl)amine). The trans-isomer undergoes efficient ring-opening to yield the desired β-amino alcohol, whereas the cis-isomer remains largely unreacted due to steric hindrance and transition state instability [1]. Studies show that in a mixed system, the unreacted cis-isomer is recovered in up to 88-90% yield, confirming that only the trans-isomer is productive for this specific nucleophilic addition pathway [1].

| Evidence Dimension | Nucleophilic ring-opening conversion with secondary amines |

| Target Compound Data | (+)-trans-limonene oxide: High conversion to β-amino alcohol |

| Comparator Or Baseline | cis-limonene oxide: 88-90% recovered unreacted |

| Quantified Difference | Trans-isomer reacts efficiently; cis-isomer is >88% unreactive |

| Conditions | Reaction with secondary nucleophilic amines in the presence of water |

Procuring the pure trans-isomer is mandatory for synthesizing chiral β-amino alcohol ligands without suffering 50% yield losses and severe purification bottlenecks.

Hydrolytic Stability Under Acid-Catalyzed Conditions

The stereochemistry of limonene oxide drastically impacts its stability in aqueous acidic environments. Under general acid-catalyzed conditions, (+)-cis-limonene oxide hydrolyzes approximately 200 times faster than (+)-trans-limonene oxide to form 1,2-limonene diol . This massive kinetic difference is attributed to the relative stability of the SN2 transition state, which is significantly less sterically hindered for water nucleophiles in the cis-isomer . Consequently, the trans-isomer exhibits quantifiably higher hydrolytic stability in mildly acidic process workflows.

| Evidence Dimension | Rate of acid-catalyzed hydrolysis |

| Target Compound Data | (+)-trans-limonene oxide: Highly stable, slow hydrolysis |

| Comparator Or Baseline | (+)-cis-limonene oxide: Rapid hydrolysis |

| Quantified Difference | Cis-isomer hydrolyzes ~200 times faster than the trans-isomer |

| Conditions | General acid-catalyzed aqueous conditions (e.g., pH 4.5) |

This kinetic stability dictates that processes involving aqueous or mildly acidic conditions will prematurely degrade the cis-isomer, making the trans-isomer the only viable choice for such formulations.

Bio-Based Polycarbonate (PLimC) Manufacturing

Directly downstream of its exclusive compatibility with zinc-based ROCOP catalysts, (+)-trans-limonene oxide is the required monomer for synthesizing high-molecular-weight poly(limonene carbonate). It is the right choice for materials scientists developing rigid, amorphous, bio-sourced thermoplastics with high glass transition temperatures, where the presence of cis-isomers would poison the catalyst or terminate chain growth [1].

Synthesis of Chiral β-Amino Alcohol Auxiliaries

Because secondary amines selectively open the trans-epoxide ring, this compound is the primary precursor for manufacturing β-amino alcohol chiral ligands. It is the correct procurement choice for asymmetric synthesis workflows where high atom economy and the avoidance of complex diastereomeric separations are critical [2].

Preparation of Phosphorus Incorporation (PI) Reagents

Leveraging its stereodefined reactive epoxide, (+)-trans-limonene oxide is utilized as a chiral building block to synthesize P-stereogenic secondary phosphine oxides and asymmetric phosphorus ylides. It is prioritized by synthetic chemists requiring a stable, predictable terpene scaffold for enantiodivergent C–P bond formation .

Application Fit

References

- [1] Byrne, C. M., Allen, S. D., Lobkovsky, E. B., & Coates, G. W. 'Alternating Copolymerization of Limonene Oxide and Carbon Dioxide.' Journal of the American Chemical Society, 2004, 126(37), 11404-11405.

- [2] Chrisman, W., et al. 'A simple and convenient synthesis of β-amino alcohol chiral auxiliaries based on limonene oxide.' Tetrahedron Letters, 2001, 42(34), 5805-5807.

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types